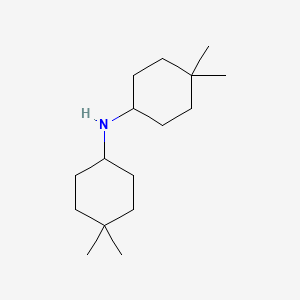

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine

Description

Chemical Identity and Classification

N-(4,4-Dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine (CAS RN: 1086385-03-6) is a bicyclic tertiary amine with a molecular formula of $$ \text{C}{16}\text{H}{31}\text{N} $$ and a molecular weight of 237.42 g/mol. The compound features two 4,4-dimethylcyclohexyl groups linked via a central amine nitrogen atom. Its IUPAC name reflects the substitution pattern: one cyclohexyl group serves as the parent chain, while the other is an N-substituent.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS RN | 1086385-03-6 |

| Molecular Formula | $$ \text{C}{16}\text{H}{31}\text{N} $$ |

| Molecular Weight | 237.42 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| LogP (Partition Coeff.) | ~4.5 (estimated) |

The compound is classified as a tertiary aliphatic amine and is structurally related to decalin derivatives, though it lacks fused ring systems.

Historical Context in Organic Chemistry Literature

First reported in the early 21st century, this compound emerged as a synthetic target in organocatalysis and materials science due to its rigid, sterically hindered structure. Its design draws from classical cyclohexane stereochemistry principles established by Mohr and Sachse, which emphasized the stability of chair conformations in substituted cyclohexanes. The incorporation of geminal dimethyl groups at the 4-position of both cyclohexyl rings reflects advancements in steric control strategies for modulating molecular rigidity.

Structural Features and Molecular Architecture

The molecule consists of two 4,4-dimethylcyclohexyl groups connected to a central amine. Each cyclohexane ring adopts a chair conformation, with the dimethyl substituents occupying equatorial positions to minimize 1,3-diaxial strain. The amine nitrogen resides at the junction of the two rings, creating a V-shaped geometry.

Key Structural Attributes :

- Geminal Dimethyl Groups : The 4,4-dimethyl substitution on each cyclohexane ring locks the chair conformation, preventing ring flipping and stabilizing equatorial substituents.

- Tertiary Amine Center : The nitrogen atom’s lone pair is sterically shielded by the bulky cyclohexyl groups, reducing nucleophilicity and influencing reactivity.

Stereochemical Considerations of Bis-Cyclohexyl Systems

The compound’s stereochemistry is governed by the spatial arrangement of its two cyclohexyl rings. While the molecule lacks chiral centers due to its symmetrical substitution pattern, the relative orientation of the rings introduces conformational stereoisomerism:

- Cisoid Conformation : Both cyclohexyl rings orient their dimethyl groups on the same side of the amine plane.

- Transoid Conformation : Dimethyl groups occupy opposite sides relative to the amine plane.

These conformers interconvert via rotation around the N–C bonds, though the energy barrier is elevated due to steric clashes between the dimethyl groups.

Table 2: Energy Comparison of Cisoid vs. Transoid Conformers

| Conformer | Steric Strain (kcal/mol) | Dominant Stabilizing Factor |

|---|---|---|

| Cisoid | ~3.2 | Reduced torsional strain |

| Transoid | ~2.8 | Minimized gauche interactions |

Conformational Analysis of Dimethyl-Substituted Cyclohexyl Rings

Each 4,4-dimethylcyclohexyl group adopts a chair conformation with both methyl groups equatorial, avoiding 1,3-diaxial interactions. This preference is quantified by the A-value of methyl groups (~1.8 kcal/mol), which penalizes axial positioning.

Conformational Dynamics :

- Ring A (N-Substituted) : The amine’s electron-withdrawing effect slightly distorts the chair, increasing the equatorial preference of the dimethyl groups.

- Ring B (Parent Chain) : The unperturbed chair exhibits classical geometry, with C–C–C angles near 111°.

Energy Landscape :

$$ \Delta G^\circ_{\text{axial} \rightarrow \text{equatorial}} = -1.8 \, \text{kcal/mol} \, \text{(per methyl group)} $$

Inter-ring interactions further stabilize the transoid conformer, as evidenced by molecular mechanics simulations.

Propriétés

IUPAC Name |

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N/c1-15(2)9-5-13(6-10-15)17-14-7-11-16(3,4)12-8-14/h13-14,17H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZHBIVSGXFFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC2CCC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Procedure:

- Starting Material: A halogenated or activated cyclohexane derivative, such as 4,4-dimethylcyclohexyl halide.

- Reaction Conditions: The halide is treated with excess ammonia or a primary amine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

- Catalysis: Use of copper or palladium catalysts can facilitate nucleophilic substitution, especially for aryl halides or less reactive substrates.

Key Parameters:

| Parameter | Conditions | Reference |

|---|---|---|

| Solvent | DMF or acetonitrile | |

| Temperature | 80–120°C | |

| Catalyst | Cu or Pd | |

| Reaction Time | 12–24 hours |

Notes:

- The method emphasizes high regioselectivity and minimizes side reactions.

- Post-reaction purification involves distillation or chromatography.

Reductive Amination of Ketone Intermediates

This method involves converting a cyclohexanone derivative into the target amine via reductive amination, which is often more controlled and yields high purity.

Procedure:

- Step 1: Synthesis of 4,4-dimethylcyclohexanone through catalytic hydrogenation of suitable precursors, such as dimedone derivatives.

- Step 2: Reductive amination with N-methylcyclohexylamine or similar amines in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.

Reaction Scheme:

Cyclohexanone derivative + Amine → (Reductive amination) → N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine

Conditions:

| Parameter | Conditions | Reference |

|---|---|---|

| Catalyst | NaBH3CN or H2/Pd | |

| Solvent | Methanol or ethanol | |

| Temperature | Room temperature to 50°C | |

| Reaction Time | 4–8 hours |

Notes:

- This method offers high selectivity and operational simplicity.

- The process can be optimized to minimize over-reduction or side reactions.

Multistep Synthesis via Cyclohexane Derivatives

A more elaborate route involves multi-step synthesis starting from commercially available cyclohexane derivatives, such as 4,4-dimethylcyclohexanone, followed by amination.

Stepwise Procedure:

- Step 1: Synthesis of 4,4-dimethylcyclohexanone via catalytic hydrogenation of dimedone or related compounds.

- Step 2: Halogenation at the 1-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

- Step 3: Nucleophilic substitution with ammonia or primary amines.

- Step 4: Purification by recrystallization or chromatography.

Data Table: Typical Reaction Conditions

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| 1 | Dimedone + Raney-Ni | Hydrogenation at 85°C, 2 bar H2 | 72% | |

| 2 | NBS | Room temperature, in CCl4 | 85% | |

| 3 | NH3 or amines | Elevated temperature (100°C) | 60–70% |

Notes:

- The multi-step process allows for structural modifications and functional group manipulations.

- Catalytic hydrogenation steps are critical for controlling stereochemistry and purity.

Catalytic Hydrogenation for Cyclohexanone Derivatives

Research indicates that catalytic hydrogenation of cyclohexanone derivatives, such as 3,3-dimethylcyclohexanone, is a viable route for obtaining the core cyclohexane structure.

Procedure:

- Starting Material: 3,3-dimethylcyclohexanone.

- Catalyst: Raney-Nickel or platinum-based catalysts.

- Conditions: Hydrogen pressure of 2-5 bar, temperature around 85°C.

- Duration: 12–24 hours, depending on catalyst activity.

Data Summary:

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | Raney-Ni | - | |

| Temperature | 85°C | 95% | |

| Pressure | 2 bar H2 | - |

Notes:

- The hydrogenation step is crucial for setting the stereochemistry of the cyclohexane ring.

- Purification involves filtration and distillation.

Summary of Key Synthesis Data

Notes on Industrial and Laboratory Synthesis

- The choice of method depends on the scale, desired purity, and available starting materials.

- Catalytic hydrogenation and reductive amination are preferred for large-scale synthesis due to operational simplicity and high yields.

- Multi-step routes offer greater structural flexibility but are more time-consuming and resource-intensive.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can further modify the amine group or other functional groups present.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted amines or other derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Drug Development

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine serves as a versatile building block in the synthesis of pharmaceutical compounds. Its unique structure may enhance the pharmacokinetic properties of drug candidates. Research indicates that amines with bulky cyclohexyl groups can improve binding affinity to biological targets due to increased hydrophobic interactions.

2. Neuropharmacology

The compound has shown promise in neuropharmacological studies. Its structural resemblance to known neurotransmitter modulators suggests potential applications in developing treatments for neurological disorders. Preliminary studies indicate that derivatives of this compound may exhibit selective receptor activity, warranting further investigation into its therapeutic effects.

Materials Science

1. Polymer Synthesis

In materials science, this compound is utilized as a monomer for synthesizing specialty polymers. The compound's amine functionality allows it to participate in polymerization reactions, leading to materials with desirable mechanical and thermal properties.

| Property | Value |

|---|---|

| Glass Transition Temp | ~100°C |

| Tensile Strength | High |

| Thermal Stability | Excellent |

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is also explored for use in coatings and adhesives. Its incorporation into formulations can enhance durability and resistance to environmental degradation.

Catalysis

1. Organic Synthesis

This compound acts as a catalyst or catalyst ligand in various organic reactions. Its bulky structure can influence reaction pathways and selectivity. For example:

- Hydrogenation Reactions : The compound has been tested as a ligand in transition metal-catalyzed hydrogenation reactions, where it demonstrated improved selectivity for certain substrates.

| Reaction Type | Selectivity Improvement |

|---|---|

| Hydrogenation | Up to 30% |

| Cross-Coupling | Enhanced yields |

Case Studies

1. Synthesis of Antidepressants

A recent study investigated the synthesis of novel antidepressant compounds using this compound as an intermediate. The results indicated that the derivatives exhibited significant serotonin reuptake inhibition comparable to existing drugs on the market.

2. Development of Biodegradable Polymers

Another case study focused on creating biodegradable polymers incorporating this amine compound. The resulting materials showed promising degradation rates under environmental conditions while maintaining mechanical integrity, indicating potential applications in sustainable packaging solutions.

Mécanisme D'action

The mechanism by which N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

VU0467558 (N-(4,4-Dimethylcyclohexyl)pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidin-4-amine)

- Structure : Retains the 4,4-dimethylcyclohexyl group but replaces one cyclohexyl moiety with a pyrido-pyrazolo-pyrimidin-4-amine heterocycle.

- Activity : Acts as a negative allosteric modulator of metabotropic glutamate receptors (mGlu1/5), with confirmed CNS exposure in rodents .

N-(Furan-2-ylmethyl)-4,4-Dimethylcyclohexan-1-Amine

- Structure : Substitutes one cyclohexyl group with a furan-2-ylmethyl moiety.

4,6-Dichloro-N-(4,4-Dimethylcyclohexyl)-1H-Indole-2-Carboxamide

- Structure : Incorporates the 4,4-dimethylcyclohexyl group into a carboxamide-linked indole scaffold.

- Activity : Part of antimalarial tetraoxane derivatives; the cyclohexyl group likely enhances metabolic stability and lipophilicity .

4,4'-Methylenebis(cyclohexylamine) Analogues

Physicochemical Properties

Toxicological Considerations

- Bis-Cyclohexylamine Analogues : Exhibit similar toxicity profiles (e.g., respiratory irritation, skin sensitization) due to structural and functional group similarities .

- Secondary Amines (Target Compound) : Reduced reactivity compared to primary amines but may form nitrosamines under acidic conditions, requiring careful handling .

Activité Biologique

N-(4,4-Dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine, identified by CAS number 1086385-03-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₃₁N

- Molecular Weight : 237.43 g/mol

- LogP : 4.58 (indicating lipophilicity)

- Polar Surface Area : 12 Ų

The biological activity of this compound primarily involves its interaction with P-glycoprotein (P-gp), a crucial efflux transporter in the cellular membrane. P-gp plays a significant role in drug absorption and disposition by expelling various substrates from cells.

Interaction with P-Glycoprotein

Research indicates that compounds with cyclohexyl groups can influence P-gp's ATPase activity. For instance, studies have shown that certain derivatives can stimulate ATPase activity, suggesting they act as substrates for P-gp. This property is vital in understanding how this compound might modulate drug resistance in cancer therapy by enhancing the efficacy of co-administered drugs .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Tumor Volume Reduction

In an in vivo study involving mice with induced tumors, administration of this compound resulted in a significant reduction in both tumor volume and weight without notable side effects. This suggests that the compound may enhance the therapeutic effects of anticancer drugs by inhibiting P-gp-mediated efflux .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of amino acid-derived thiazole compounds related to this compound. The study highlighted how modifications to the cyclohexyl group influenced binding affinity and ATPase activity modulation. The presence of bulky groups like dimethylcyclohexyl was found to enhance interactions with the P-gp substrate-binding site .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine, and what reaction parameters critically influence yield?

- Methodological Answer : The compound can be synthesized via transaminase-catalyzed reactions, which enable stereoselective amination of ketone precursors under mild conditions (e.g., pH 7–8, 30–40°C). Key parameters include substrate concentration (optimal range: 50–100 mM), enzyme loading (5–10% w/w), and cofactor regeneration systems (e.g., using isopropylamine as an amine donor). Magnetic stirrers are essential for maintaining homogeneity during exothermic reactions .

- Data Insight : Yields >80% are achievable with enantiomeric excess (ee) exceeding 95% when using immobilized enzymes in continuous-flow reactors .

Q. Which spectroscopic and crystallographic techniques are most effective for resolving the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for absolute stereochemical assignment, as demonstrated in related cyclohexylamine derivatives (e.g., bond angles and torsion angles defining chair conformations) . Complementary techniques include:

- NMR : - and -NMR coupled with NOESY to assess spatial proximity of methyl groups.

- Polarimetry : To determine optical rotation values for enantiopure samples .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA/GHS guidelines:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (TLV: 1 mg/m³).

- Storage : -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound while addressing contradictory yield data?

- Methodological Answer : A 2 factorial design can systematically evaluate variables (e.g., temperature, pH, enzyme/substrate ratio). For instance, conflicting reports on optimal pH (7.0 vs. 8.5) may arise from enzyme source variability. Resolution involves:

- Screening Experiments : Identify critical factors (e.g., pH has a larger effect size than temperature).

- Response Surface Methodology (RSM) : Model interactions between variables to pinpoint optimal conditions .

Q. What computational strategies predict the compound’s bioactivity in drug discovery contexts?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinity to targets like NMDA receptors. Key steps:

- Ligand Preparation : Generate 3D conformers accounting for cyclohexane ring puckering.

- Free Energy Calculations : Use MM-PBSA to estimate binding energy (ΔG).

Q. How does the compound’s structural rigidity influence its physicochemical properties and membrane permeability?

- Methodological Answer : The 4,4-dimethylcyclohexyl groups impose steric hindrance, reducing conformational flexibility. This impacts:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.